![molecular formula C9H10Cl2N2O B2396320 4,6-Dichloro-2-(oxan-4-yl)pyrimidine CAS No. 1045861-18-4](/img/structure/B2396320.png)
4,6-Dichloro-2-(oxan-4-yl)pyrimidine
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Overview
Description
“4,6-Dichloro-2-(oxan-4-yl)pyrimidine” is a chemical compound with the molecular formula C9H10Cl2N2O and a molecular weight of 233.09 . It is a derivative of pyrimidine, a common heterocyclic compound .
Synthesis Analysis
The synthesis of 4,6-dichloropyrimidine involves the use of organolithium reagents . A preparation method of 4,6-dichloropyrimidine has been described in a patent . The method involves feeding formamide, absolute ethyl alcohol, and sodium ethoxide into a container, stirring and heating, dropping diethyl malonate, reflowing and maintaining the temperature after the dropping, recovering the absolute ethyl alcohol and water-containing ethyl alcohol, dropping hydrochloric aqueous solution until the pH of the reaction liquid is 2 to 6, cooling, centrifuging, and drying to obtain 4,6-dihydroxypyrimidine .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-(oxan-4-yl)pyrimidine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Pyrimidines, including 4,6-dichloropyrimidine, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Dichloro-2-(oxan-4-yl)pyrimidine include a molecular weight of 233.09 . Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .
Scientific Research Applications
Medicinal Chemistry and Drug Development
4,6-Dichloro-2-(oxan-4-yl)pyrimidine has attracted attention in medicinal chemistry due to its potential as a scaffold for drug design. Researchers explore its interactions with biological targets, aiming to develop novel pharmaceutical agents. Some key aspects include:
- Targeted Inhibition : Substitution of –OH moieties with chlorine enhances inhibitory activity. The 4,6-dichloro analogs exhibit greater potency than monochloro derivatives .
- Anti-Inflammatory Properties : Modifications at the C-2 position (e.g., (N, N-dimethylamino)methyleneamino or formamido) further enhance inhibitory effects .
Organic Synthesis and Reaction Intermediates
The compound participates in various synthetic pathways. Notable reactions include:
Mechanism of Action
Target of Action
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Mode of Action
It’s known that pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
properties
IUPAC Name |
4,6-dichloro-2-(oxan-4-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-5-8(11)13-9(12-7)6-1-3-14-4-2-6/h5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHXCPYJRXZMID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(oxan-4-yl)pyrimidine |
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